5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2309456-15-1 |
|---|---|
Molecular Formula |
C9H13ClN2 |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-2-8-6-11-5-3-9(8)7-10-4-1;/h3,5-6,10H,1-2,4,7H2;1H |
InChI Key |
YSAZWIMLUQBCAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CNC1)C=CN=C2.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of the Pyrido 4,3 C Azepine System
Established Synthetic Pathways for the Pyrido[4,3-c]azepine Core Structure
Traditional methods for the synthesis of the pyrido[4,3-c]azepine ring system often involve multi-step sequences that rely on classical organic reactions. These established pathways provide a foundation for accessing this heterocyclic scaffold.
Cyclization Reactions involving Protected Amino Alcohols
One fundamental approach to the construction of the azepine ring within the pyrido[4,3-c]azepine framework involves the intramolecular cyclization of suitably functionalized amino alcohols. While specific examples leading directly to the 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine are not extensively detailed in readily available literature, the general principles of this strategy are well-established in heterocyclic chemistry.
The process typically begins with a pyridine (B92270) precursor bearing an amino alcohol side chain at the 4-position and a suitable functional group at the 3-position that can participate in cyclization. The amino and hydroxyl groups are often protected during the initial synthetic steps to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) for the amine and silyl (B83357) ethers for the alcohol.
The key step is the intramolecular cyclization, which can be achieved under various conditions depending on the nature of the precursor. For instance, activation of the hydroxyl group, often by conversion to a better leaving group like a tosylate or mesylate, facilitates nucleophilic attack by the deprotected amine to form the seven-membered azepine ring. Alternatively, Mitsunobu reaction conditions can be employed to achieve the same transformation. The choice of reaction conditions is crucial to favor the desired 7-endo-trig cyclization.
A general representation of this synthetic strategy is outlined below:
| Step | Description | Reagents and Conditions |
| 1 | Functionalization of a pyridine precursor | Introduction of protected amino alcohol and reactive functionalities. |
| 2 | Deprotection | Selective removal of protecting groups from the amino and/or alcohol moieties. |
| 3 | Intramolecular Cyclization | Activation of the alcohol and subsequent nucleophilic attack by the amine. |
| 4 | Final Modification | Further functional group manipulations to yield the target compound. |
This method offers a versatile entry to the pyrido[4,3-c]azepine core, with the potential for stereocontrol depending on the chirality of the starting amino alcohol.
Photo-Induced Ring Expansion Techniques
Photochemical reactions provide a powerful tool for the construction of medium-sized rings, including the azepine moiety. Photo-induced ring expansion of smaller heterocyclic systems, particularly those containing a pyridine ring, can lead to the formation of pyridoazepines. While a direct photochemical synthesis of 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine is not prominently reported, the underlying principles have been demonstrated with related systems.
One common strategy involves the photolysis of pyridine N-ylides or N-imides. Irradiation of these substrates can lead to a valence isomerization, followed by a ring expansion to afford a diazepine (B8756704) or an azepine, respectively. For instance, the photochemical rearrangement of 1-aminopyridinium salts is a known method for the synthesis of 1,2-diazepines. This transformation proceeds through a dearomative ring enlargement.
Another approach involves the photochemical rearrangement of azido-pyridines. Upon irradiation, azides can extrude dinitrogen to form a highly reactive nitrene intermediate. This nitrene can then insert into an adjacent bond or undergo ring expansion to form the seven-membered azepine ring. The outcome of the reaction is often dependent on the substitution pattern of the pyridine ring and the reaction conditions.
Although these methods are powerful, they can sometimes suffer from drawbacks such as the formation of multiple products and the need for specialized photochemical equipment. However, they offer a unique and often direct route to the pyridoazepine core that is not easily accessible through traditional thermal reactions.
Multi-Step Approaches from Substituted Pyridines or Quinolines
A significant and practical approach to the synthesis of the 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one core, a direct precursor to the title compound, involves a multi-step sequence starting from a substituted pyridine. A notable example is the synthesis of novel CCR2 antagonists, where this core structure was efficiently constructed. nih.gov
The synthesis commences with a suitably substituted pyridine derivative, for example, 4-methylnicotinonitrile. This starting material undergoes a series of transformations to build the necessary functionality for the subsequent cyclization. A key intermediate is often a diester, which is then subjected to a Dieckmann condensation to form a β-ketoester. This intermediate contains the essential carbon framework for the azepine ring.
The subsequent steps involve the formation of the seven-membered ring. This can be achieved through various cyclization strategies. One reported method involves the reductive amination of the keto group followed by lactamization to form the pyrido[4,3-c]azepin-5-one ring system.
A representative synthetic sequence is detailed in the following table:
| Starting Material | Key Intermediate | Cyclization Method | Product | Reference |
| 4-methylnicotinonitrile | Diethyl 2-(3-cyanopyridin-4-yl)succinate | Dieckmann Condensation followed by subsequent transformations | 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one | nih.gov |
This multi-step approach, while longer than some other methods, offers the advantage of high modularity, allowing for the introduction of various substituents on both the pyridine and the azepine rings. The resulting pyrido[4,3-c]azepin-5-one can then be reduced to afford the target 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine.
Development of Novel and Efficient Synthetic Routes
Microwave-Assisted Synthetic Strategies for Azepines
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. While a specific microwave-assisted synthesis for 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine has not been explicitly reported, the application of this technology to the synthesis of related pyrido-azepine isomers highlights its potential.
For instance, the synthesis of pyrido[3,2-f] nih.govresearchgate.netthiazepines has been shown to be significantly more efficient under microwave irradiation compared to conventional heating. Reactions that required several hours under reflux conditions could be completed in minutes with improved yields. This acceleration is attributed to the efficient and uniform heating provided by microwaves, which can promote reactions that are sluggish under conventional conditions.
The key advantages of microwave-assisted synthesis in the context of pyridoazepine formation include:
Reduced Reaction Times: Dramatically shorter reaction times compared to conventional heating methods.
Improved Yields: Often leads to higher isolated yields of the desired product.
Enhanced Purity: Can minimize the formation of side products, simplifying purification.
Facilitation of Difficult Reactions: Enables reactions that are difficult or impossible to achieve under conventional heating.
Given these advantages, it is highly probable that a microwave-assisted intramolecular cyclization or a multi-component reaction could be developed for the efficient synthesis of the pyrido[4,3-c]azepine core.
Enaminonitrile-Mediated Heterocyclic Synthesis
Enaminonitriles are versatile building blocks in heterocyclic synthesis due to their dual nucleophilic and electrophilic character. They can participate in a variety of cyclization reactions to form a wide range of heterocyclic systems, including pyridines and fused pyridine derivatives. Although a direct application of enaminonitriles for the synthesis of the pyrido[4,3-c]azepine core is not well-documented, their reactivity suggests a plausible synthetic route.
A hypothetical strategy could involve the construction of a pyridine ring fused to a seven-membered ring precursor using an enaminonitrile as a key intermediate. For example, a suitably substituted enaminonitrile could undergo an intramolecular cyclization or a cycloaddition reaction to form the desired bicyclic system.
The general reactivity of enaminonitriles that could be exploited includes:
Cyclization onto the nitrile group: The enamine part of the molecule can act as a nucleophile, attacking an electrophilic center, while the nitrile group can be a precursor to an amino or carbonyl group after hydrolysis or reduction.
Participation in [4+2] cycloadditions: Enaminonitriles can act as dienes or dienophiles in Diels-Alder reactions to construct six-membered rings.
Thorpe-Ziegler cyclization: Intramolecular reaction between the nitrile group and an active methylene (B1212753) group can lead to the formation of a new ring.
The development of an enaminonitrile-based synthesis would offer a novel and potentially efficient route to the pyrido[4,3-c]azepine scaffold, taking advantage of the unique reactivity of these versatile intermediates. Further research in this area could lead to the discovery of new and practical methods for the construction of this important heterocyclic system.
Scaffold Hopping Strategies for Core Structure Generation
Scaffold hopping is a prominent strategy in medicinal chemistry for the discovery of novel core structures with desired biological activities. In the context of the pyrido[4,3-c]azepine system, a "cut-and-sew" scaffold hopping approach has been successfully employed to identify new chemotypes. nih.gov Researchers identified the 3,4-dihydro-2,6-naphthyridin-1(2H)-one scaffold as a central pharmacophore to design novel antagonists for the chemokine CC receptor subtype 2 (CCR2). nih.gov
By systematically studying the structure-activity relationship concerning the ring size and substitution patterns, a novel series of compounds based on the 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one core was developed. nih.gov This strategic modification from a naphthyridinone ring to a pyrido[4,3-c]azepin-5-one ring represents a successful application of scaffold hopping, leading to a new class of CCR2 antagonists with nanomolar inhibitory activity. nih.gov An efficient and general synthesis was established to construct this innovative core structure, demonstrating the practical utility of this design strategy. nih.gov
Derivatization and Functionalization of the Pyrido[4,3-c]azepine Scaffold
Once the core pyrido[4,3-c]azepine structure is synthesized, further derivatization and functionalization are crucial for optimizing its properties and exploring its chemical space. These modifications involve the synthesis of various analogs, the creation of more complex polycyclic systems, and the introduction of a wide range of substituents to achieve structural diversity.
Synthesis of Analogs and Homologs
The synthesis of analogs and homologs of the pyrido[4,3-c]azepine system is essential for developing structure-activity relationships. While direct examples for the [4,3-c] isomer are specific, general methodologies for related pyrido-azepine systems illustrate common synthetic strategies. For instance, the Staudinger-aza-Wittig reaction has been described as a viable method for the cyclization of precursors to form the azepine ring in related isomers, which could be adapted for the synthesis of 5-substituted 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepines. researchgate.net Another powerful technique is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines, which provides access to a variety of functionally substituted seven-membered azacycles. nih.gov This method allows for the construction of the azepine ring while simultaneously introducing substituents, offering a direct route to diverse analogs. nih.gov Such strategies highlight the chemical tractability of the fused azepine ring system for generating libraries of related compounds.
Preparation of Tetracyclic Derivatives
The pyrido[4,3-c]azepine scaffold can serve as a foundational structure for the synthesis of more complex, multi-ring systems. A key method for creating such tetracyclic derivatives is through N-acyliminium ion cyclization. researchgate.netelsevierpure.com This strategy involves the intramolecular cyclization of hydroxylactams where an aromatic or heteroaromatic ring, such as a benzene (B151609) or thiophene, acts as a π-nucleophile to form a new fused ring. researchgate.netelsevierpure.com This approach has been successfully utilized to synthesize tetracyclic pyrido[2,3-b]azepine derivatives, which are analogs of mirtazapine. researchgate.net
Another efficient method for building tetracyclic systems is through catalyst-free, multi-component cascade reactions. nih.gov This eco-friendly approach can create multiple rings and several new chemical bonds in a single step. For example, a three-component reaction of dimedone, 1,2-diamines, 3-formylchromones, and malononitrile (B47326) has been used to chemoselectively synthesize tetracyclic pyrido-fused dibenzodiazepines. nih.gov The development of such tetracyclic frameworks is significant as it expands the structural diversity and potential applications of the core pyrido-azepine system. researchgate.net
Introduction of Various Substituents for Structural Diversity
To thoroughly explore the structure-activity relationships (SAR) of the pyrido[4,3-c]azepine scaffold, a variety of substituents can be introduced at different positions on the bicyclic core. A systematic SAR study on 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one derivatives led to the identification of key substitution patterns for potent CCR2 antagonist activity. nih.gov
Specifically, substitutions at the C-1 and N-6 positions were found to be critical. nih.gov The introduction of various arylamino groups at the C-1 position and different alkylheterocycles at the N-6 position allowed for the fine-tuning of the compound's inhibitory activity. nih.gov This led to the discovery of highly potent derivatives, such as compound 13a , which features a 3,4-dichlorophenylamino group at C-1 and a 3-(4-(N-methylmethylsulfonamido)piperidin-1-yl)propyl group at the N-6 position. nih.gov This particular combination resulted in an IC₅₀ value of 61 nM and a 10-fold selectivity for CCR2 over CCR5. nih.gov
The table below summarizes the findings for selected derivatives, illustrating how different substituents impact the inhibitory concentration.
| Compound | C-1 Substituent | N-6 Substituent | IC₅₀ (nM) for CCR2 |
| 13a | 3,4-Dichlorophenylamino | 3-(4-(N-methylmethylsulfonamido)piperidin-1-yl)propyl | 61 |
Common synthetic reactions such as nucleophilic substitutions and Suzuki arylations are standard methods employed to introduce this chemical diversity onto heterocyclic scaffolds. mdpi.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Key Pharmacophoric Features within the Pyrido[4,3-c]azepine Core
The foundational structure of 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine consists of a pyridine (B92270) ring fused to a seven-membered azepine ring. This bicyclic heterocyclic system serves as a versatile scaffold in medicinal chemistry. A key pharmacophoric feature is the conformational flexibility imparted by the seven-membered azepine ring, which is crucial for effective binding to biological targets such as the C-C chemokine receptor type 2 (CCR2).
In derivatives developed as CCR2 antagonists, the 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one core has been identified as a novel and potent chemotype. researchgate.net The core structure presents specific points for substitution that are critical for activity. These include the arylamino group at the C-1 position and the alkylheterocycle substituent at the N-6 position. researchgate.net The ketone at the C-5 position is also considered an important feature, potentially stabilizing the bioactive conformation of the molecule.
Impact of Substituent Variations on Receptor Binding Affinity and Functional Activity
Systematic studies on derivatives of the 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one scaffold have demonstrated that variations in substituents at the C-1 and N-6 positions significantly influence receptor binding affinity and functional activity as CCR2 antagonists. researchgate.net
Substitutions at the C-1 Position: The nature of the arylamino substituent at the C-1 position plays a critical role in potency. Introducing electron-withdrawing groups on the phenyl ring of the arylamino moiety generally enhances antagonist activity. For instance, dichlorophenylamino groups have been shown to be particularly effective. researchgate.net
Substitutions at the N-6 Position: Modifications at the N-6 position with various alkylheterocycles also have a profound impact on activity. The length and nature of the alkyl chain, as well as the heterocyclic group, are key determinants of binding affinity. A propyl linker connecting to a piperidine (B6355638) ring, which itself is further substituted, has been shown to be a favorable modification. researchgate.net
One of the most potent compounds in a studied series, 13a , features a 3,4-dichlorophenylamino group at the C-1 position and a 3-(4-(N-methylmethylsulfonamido)piperidin-1-yl)propyl group at the N-6 position. This combination resulted in an IC50 value of 61 nM for CCR2, demonstrating high antagonist activity and a 10-fold selectivity over the related CCR5 receptor. researchgate.net
The following interactive table summarizes the structure-activity relationship of key compounds from this series, highlighting the impact of different substituents on CCR2 inhibitory activity. researchgate.net
| Compound | R (C-1 Substituent) | R1 (N-6 Substituent) | CCR2 IC50 (nM) |
| 12a | 3,4-dichlorophenyl | 3-(piperidin-1-yl)propyl | 220 |
| 12b | 3,4-dichlorophenyl | 3-(4-hydroxypiperidin-1-yl)propyl | 150 |
| 12c | 3,4-dichlorophenyl | 3-(4-methoxypiperidin-1-yl)propyl | 140 |
| 13a | 3,4-dichlorophenyl | 3-(4-(N-methylmethylsulfonamido)piperidin-1-yl)propyl | 61 |
| 13b | 3,4-dichlorophenyl | 3-(4-(N-ethylmethylsulfonamido)piperidin-1-yl)propyl | 110 |
| 14a | 3-chloro-4-fluorophenyl | 3-(4-(N-methylmethylsulfonamido)piperidin-1-yl)propyl | 72 |
| 14b | 4-chloro-3-fluorophenyl | 3-(4-(N-methylmethylsulfonamido)piperidin-1-yl)propyl | 120 |
Data sourced from Qin et al. (2018). researchgate.net
Stereochemical Considerations in Biological Activity and Enantioselectivity
The stereochemistry of molecules is a critical factor in their interaction with chiral biological targets like receptors and enzymes. For the pyrido[4,3-c]azepine core, the non-planar, flexible seven-membered azepine ring can lead to the existence of different conformational isomers. Furthermore, the introduction of substituents can create chiral centers, resulting in enantiomeric pairs.
While specific studies detailing the differential biological activity of individual enantiomers for the 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride core are not extensively detailed in the available literature, the principles of medicinal chemistry suggest that enantioselectivity is highly probable. Often, one enantiomer (the eutomer) exhibits significantly higher affinity and/or efficacy for its biological target than the other (the distomer). The development of stereoselective synthesis methods for azepine derivatives underscores the importance of controlling stereochemistry to produce therapeutically optimal compounds.
Influence of Structural Isomerism on Compound Stability and Biological Performance
Structural isomerism, which includes constitutional isomers and tautomers, significantly affects the stability and biological profile of pyridodiazepines. rsc.org The relative positions of the nitrogen atoms within both the pyridine and azepine rings define the specific isomer and its inherent properties.
Furthermore, the specific fusion of the pyridine and azepine rings dictates the biological target. For example, while the pyrido[4,3-c]azepine core has been explored for CCR2 antagonism, the isomeric pyrido[3,4-d]azepine scaffold has been investigated for its potent and selective agonist activity at 5-HT2C receptors. This highlights how a change in the fusion pattern redirects the biological activity towards different receptor systems.
Computational Approaches to SAR/SPR Analysis
Computational chemistry provides powerful tools for understanding and predicting the SAR and SPR of complex molecules like pyrido[4,3-c]azepine derivatives. Techniques such as molecular docking and Density Functional Theory (DFT) calculations are employed to rationalize experimental findings and guide the design of new, more potent compounds. mdpi.comresearchgate.net
Molecular docking studies, for instance, can simulate the binding of a ligand to the active site of its target receptor. researchgate.net This allows researchers to visualize the binding mode, identify key interactions (such as hydrogen bonds and hydrophobic interactions), and understand why certain substituents enhance or diminish activity. researchgate.net For the pyrido[4,3-c]azepine core, docking could be used to model its interaction with the CCR2 receptor, explaining how different arylamino and alkylheterocycle groups optimize binding within the receptor's pocket.
DFT calculations can be used to determine various molecular properties, such as the distribution of electron density (molecular electrostatic potential) and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com These parameters help in understanding the chemical reactivity of the molecule and correlating its electronic structure with its biological activity. mdpi.com
Pharmacological Characterization and Mechanistic Investigations Preclinical Focus
Receptor Binding Affinity and Selectivity Profiling
Dopamine (B1211576) D3 Receptor (D3R) Ligand Interactions
The dopamine D3 receptor (D3R) is a critical G-protein coupled receptor in the central nervous system, primarily located in the mesolimbic system. nih.gov It is an important therapeutic target for a variety of neurological and psychiatric conditions, including substance addiction, Parkinson's disease, and schizophrenia. nih.govsemanticscholar.org The development of ligands with high selectivity for the D3R over the structurally similar D2R is a key objective in medicinal chemistry. semanticscholar.org
While direct binding data for 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride at the D3R is not specified in the reviewed literature, research into a closely related regioisomer, 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine, has identified this scaffold as a source of dopamine D3 ligands. Compounds based on this isomeric structure are explored for their potential as D3 antagonists or partial agonists.
Table 1: General Binding Affinities of Selected Dopamine D3 Receptor Ligands This table presents data for reference compounds to illustrate typical binding profiles and is not representative of this compound.
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity (vs. D2R) |
| HY-3-24 | Human D3R | 0.67 ± 0.11 nM | ~129-fold |
| Eticlopride | D2R/D3R | High (Non-selective) | - |
| Risperidone | D2R/D3R | High (Non-selective) | - |
Data sourced from a study on novel benzamide (B126) scaffolds. semanticscholar.org
Chemokine CC Receptor Type 2 (CCR2) Antagonism and Selectivity over CCR5
The chemokine CC receptor subtype 2 (CCR2) has garnered significant interest as a drug target for a wide range of therapeutic areas, including chronic inflammatory diseases, neuropathic pain, and cancer. nih.gov A key preclinical finding identified the 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one scaffold as a novel chemotype for CCR2 antagonists. nih.gov
This discovery was made through a scaffold hopping strategy, leading to the synthesis of a series of derivatives with potent inhibitory activity. nih.gov Structure-activity relationship studies revealed that substitutions at the C-1 and N-6 positions of the pyrido[4,3-c]azepin-5-one core were critical for antagonism. The most potent compound in this series, designated 13a, incorporated a 3,4-dichlorophenylamino group at C-1 and a 3-(4-(N-methylmethylsulfonamido)piperidin-1-yl)propyl group at the N-6 position. nih.gov This compound demonstrated nanomolar inhibitory activity against CCR2 and favorable selectivity over the related CCR5 receptor. nih.gov
Table 2: CCR2 Antagonist Activity of a 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one Derivative
| Compound ID | Scaffold | Target | Potency (IC50) | Selectivity |
| 13a | 1-(3,4-dichlorophenylamino)-6-(3-(4-(N-methylmethylsulfonamido)piperidin-1-yl)propyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one | CCR2 | 61 nM | 10-fold over CCR5 |
Data from Qin et al. (2018). nih.gov
Vasopressin Receptor Antagonism
Vasopressin receptors, including the V1a and V2 subtypes, are involved in regulating water balance and cardiovascular functions. pharm.or.jp Antagonists of these receptors have been investigated for therapeutic applications in conditions like hyponatremia. pharm.or.jp Research into novel vasopressin receptor antagonists has explored various heterocyclic scaffolds. For instance, a series of N-aroyl-2,4,5,6-tetrahydropyrazolo[3,4-d]thieno[3,2-b]azepines were synthesized and evaluated for their arginine vasopressin (AVP) antagonist activity. nih.gov However, the existing scientific literature does not provide evidence of this compound being investigated for vasopressin receptor antagonism.
Adenosine (B11128) A1 Receptor Inhibition
The adenosine A1 receptor (A1AR) is a G-protein coupled receptor that plays a role in various physiological processes. The development of A1AR antagonists is an area of interest for several therapeutic indications. Studies have identified compounds such as 3- and 6-substituted 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines as a novel class of orthosteric antagonists for the A1AR. nih.gov Despite the exploration of various heterocyclic systems for A1AR activity, there is no specific data in the reviewed literature detailing the inhibition of the adenosine A1 receptor by this compound.
Alpha-2 Adrenoceptor Binding
Alpha-2 (α2) adrenoceptors are inhibitory G-protein coupled receptors involved in the regulation of neurotransmitter release from sympathetic nerves and within the central nervous system. Ligands that bind to these receptors can have significant physiological effects. A review of the available scientific literature did not yield specific preclinical data concerning the binding affinity or functional activity of this compound at α2-adrenoceptors.
Purinergic P2X7 Receptor Antagonism
The purinergic P2X7 receptor is a ligand-gated ion channel that plays a role in inflammation and immune responses. While various heterocyclic compounds have been investigated as P2X7 receptor antagonists, preclinical studies specifically characterizing the activity of this compound at this receptor are not extensively detailed in the available scientific literature. Further research is required to establish its potential antagonistic effects on the P2X7 receptor.
In Vitro Functional Assays and Cell-Based Studies
Assessment of Antiproliferative and Anticancer Effects in Cell Lines
The potential of azepine-containing scaffolds in cancer therapy has been explored through their interaction with pathways crucial for tumor progression. The C-C chemokine receptor 2 (CCR2), a target for which pyrido[4,3-c]azepine derivatives have shown antagonistic activity, is implicated in the initiation and progression of various cancers. nih.gov The CCL2-CCR2 signaling axis is known to promote pathological angiogenesis, tumor cell survival and invasion, and the recruitment of immune-suppressing cells into the tumor microenvironment. nih.gov By inhibiting this pathway, CCR2 antagonists, including derivatives of the pyrido[4,3-c]azepine scaffold, may indirectly exert antiproliferative effects by modifying the tumor microenvironment and hindering the infiltration of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). nih.gov However, direct cytotoxic or antiproliferative effects of this compound on cancer cell lines have not been extensively documented in the reviewed literature.
Investigations into Antibacterial and Antimicrobial Activities
Derivatives of the broader pyridobenzazepine class, which are structurally related to pyrido[4,3-c]azepine, have been synthesized and evaluated for their in vitro antimicrobial activity. These studies demonstrate that certain pyridobenzazepine derivatives exhibit notable antibacterial and antifungal properties. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, was determined for these derivatives against a panel of bacteria and fungi.
One study found that a specific pyridobenzazepine derivative displayed potent activity against the tested bacteria, with MIC values ranging from 39 to 78 µg/mL. Another derivative showed promising antifungal activity, with MICs in the range of 156–313 µg/mL. In general, pyridobenzazepine derivatives demonstrated better antibacterial and antifungal activity than corresponding dipyridoazepine analogs.
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 39 |
| Proteus hauseri | 313 |
| Pseudomonas aeruginosa | 313 |
| Salmonella enterica | 313 |
| Clostridium sporogenes | 313 |
| Staphylococcus aureus | 39 |
| Micrococcus luteus | 156 |
| Kocuria rhizophila | 78 |
| Candida albicans | 156 |
| Saccharomyces cerevisiae | 156 |
| Aspergillus brasiliensis | 313 |
Evaluation of Anti-inflammatory and Analgesic Properties
The pyrido[4,3-c]azepine scaffold has been identified as a novel chemotype for antagonists of the C-C chemokine receptor type 2 (CCR2). This receptor is a key target in chronic inflammatory diseases. vdoc.pub A systematic structure-activity relationship study led to the development of 1-arylamino-6-alkylheterocycle-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-ones, which demonstrated nanomolar inhibitory activity against CCR2. This antagonistic activity suggests a mechanism for potential anti-inflammatory effects.
The potential for analgesic properties is suggested by research on related heterocyclic systems. The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a well-established target for novel analgesics, as it is a key sensor in nociception and inflammatory pain. researchgate.netbenthamopen.com Preclinical studies have shown that TRPV1 antagonists can block pain behaviors in various rodent models of inflammatory, neuropathic, and cancer pain. researchgate.netrsc.org A related scaffold, tetrahydro-pyrimidoazepine, was utilized as a bioisosteric replacement to discover novel and potent TRPV1 antagonists. This indicates that azepine-based structures have potential for development as analgesic agents through the modulation of pain-sensing ion channels like TRPV1. researchgate.netbasicmedicalkey.comnih.gov
Neuropharmacological Profiling in Isolated Systems
The neuropharmacological potential of azepine-containing heterocyclic systems has been explored, particularly concerning anticonvulsant activities. Studies on structurally related pyridofuropyrimido[1,2-a]azepines have demonstrated significant anticonvulsant effects in preclinical models. Certain derivatives were found to have activity superior to that of the commercial drug ethosuximide. These findings highlight the potential of the broader class of fused azepine ring systems to interact with targets in the central nervous system and modulate neuronal excitability. The specific neuropharmacological profile of this compound in isolated systems remains an area for further investigation.
Modulation of Signaling Pathways (e.g., NF-κB, MAPK)
The anti-inflammatory activity of pyrido[4,3-c]azepine-based CCR2 antagonists is likely mediated through the modulation of downstream intracellular signaling pathways. The CCL2-CCR2 signaling axis is known to activate several pro-inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. nih.govnih.gov NF-κB is a critical transcription factor that enhances the expression of genes involved in inflammation. nih.gov
Preclinical research in macrophages has shown that Ccr2 expression can be regulated by the NF-κB pathway. nih.govplos.orgresearchgate.net Inhibition of CCR2 by an antagonist would be expected to interfere with CCL2-mediated activation of NF-κB. By blocking the receptor, compounds based on the pyrido[4,3-c]azepine scaffold can potentially prevent the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.com This would inhibit the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory cytokines and other mediators. Therefore, the modulation of the NF-κB signaling cascade represents a plausible mechanism for the anti-inflammatory effects observed with this class of compounds. nih.govplos.org
In Vivo Preclinical Pharmacodynamics in Animal Models
Studies in Animal Models of Neurodegenerative and Psychiatric Disorders
No in vivo studies on the efficacy of this compound in animal models of neurodegenerative conditions (such as Alzheimer's or Parkinson's disease) or psychiatric disorders (such as schizophrenia, depression, or anxiety) were identified.
Evaluation in Animal Models of Inflammatory Diseases
There is no available in vivo data from preclinical models of inflammation (e.g., carrageenan-induced paw edema, collagen-induced arthritis) to characterize the anti-inflammatory potential of this compound.
Assessment of Potential in Oncological Animal Models
No published research was found that assesses the in vivo anticancer activity of this compound in established oncological animal models (e.g., xenograft or syngeneic tumor models).
Cardiovascular System Effects in Animal Models (e.g., Blood Pressure Regulation)
The effects of this compound on the cardiovascular system, including parameters such as blood pressure and heart rate, have not been documented in in vivo animal models in the available literature.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of potential drugs and in screening virtual libraries of compounds for their affinity to a specific biological target.
In the context of pyrido-azepine and structurally related compounds, molecular docking simulations have been employed to investigate their interactions with various protein targets. For instance, studies on pyrido[4,3-d]pyrimidine (B1258125) derivatives as potential inhibitors of the KRAS-G12D protein, a key target in cancer therapy, have utilized molecular docking to elucidate their binding mechanisms. These simulations have revealed critical hydrogen bonding interactions between the heterocyclic core of the ligands and key amino acid residues in the active site of the protein, such as Asp12 and Gly60. Although not the exact pyrido[4,3-c]azepine structure, these studies on related isomers highlight the utility of molecular docking in identifying crucial ligand-protein interactions that are likely relevant for the broader class of pyrido-azepines.
A hypothetical molecular docking study of 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride against a target protein, for example, the C-C chemokine receptor type 2 (CCR2), for which this scaffold has shown antagonist activity, would likely involve the following steps:
| Step | Description |
| 1. Preparation of the Protein Structure | The three-dimensional structure of the target protein is obtained from a public database like the Protein Data Bank (PDB) or generated using homology modeling. |
| 2. Preparation of the Ligand Structure | The 3D structure of 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine is generated and optimized for its geometry and charge distribution. The protonation state, particularly relevant for the hydrochloride salt, would be considered at physiological pH. |
| 3. Docking Simulation | A docking algorithm is used to place the ligand in various orientations and conformations within the binding site of the protein. |
| 4. Scoring and Analysis | The different poses of the ligand are scored based on their predicted binding affinity. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the protein's amino acid residues. |
These simulations can provide a rational basis for the observed biological activity of 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine derivatives and guide the synthesis of new analogs with improved potency and selectivity.
Molecular Dynamics Simulations for Ligand-Receptor Complex Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are crucial for assessing the stability of a ligand-receptor complex and for understanding the dynamic nature of their interactions.
A typical MD simulation protocol for studying the stability of a 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine-protein complex would involve:
| Simulation Stage | Purpose | Key Parameters Monitored |
| System Setup | The docked ligand-protein complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions. | System dimensions, solvent density, ion concentration. |
| Minimization | The energy of the system is minimized to remove any steric clashes or unfavorable geometries. | Potential energy of the system. |
| Equilibration | The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system. | Temperature, pressure, density. |
| Production Run | The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the atomic motions. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis, interaction energies. |
The results of such simulations can provide a more realistic and dynamic picture of the ligand-receptor interaction compared to the static view offered by molecular docking alone, thereby offering deeper insights into the determinants of binding affinity and selectivity.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods can provide valuable information about a molecule's reactivity, stability, and spectroscopic properties.
For pyrido-azepine derivatives, DFT calculations have been utilized to understand their fundamental electronic characteristics. nih.gov Such studies can calculate various molecular properties, including:
Molecular orbital energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO can indicate the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how a molecule will interact with other molecules, including biological targets. nih.gov
Atomic charges: Calculating the partial charges on each atom can help in understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions.
A study on pyrido-annelated tetrazines and azepines, for instance, employed DFT to calculate these properties and create molecular electrostatic potential maps to explain the chemical reactivity of the molecules. nih.gov These computational analyses provide a theoretical framework for understanding the structure-activity relationships of these compounds.
Below is a table summarizing the kind of electronic property data that can be generated for 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine using DFT:
| Electronic Property | Significance |
| HOMO Energy | Indicates the ability of the molecule to donate electrons. |
| LUMO Energy | Indicates the ability of the molecule to accept electrons. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. A larger gap suggests higher stability. |
| Dipole Moment | Provides information about the overall polarity of the molecule. |
| Mulliken Atomic Charges | Describes the partial charge distribution on individual atoms, which is important for understanding intermolecular interactions. |
In Silico Prediction of Pharmacological Profiles
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their potential toxicity (ADMET). These predictions are vital in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and to flag potential liabilities.
For various pyrido-azepine and related heterocyclic compounds, in silico ADME predictions have been performed to assess their drug-likeness. nih.gov These computational models use the chemical structure of a compound to estimate a range of physicochemical and pharmacokinetic parameters.
A study on pyrido-annelated tetrazines and azepines performed in silico ADME experiments to better understand their pharmacokinetic characteristics. nih.gov Such analyses typically involve the calculation of properties like:
| ADME Property | Description | Importance in Drug Discovery |
| Aqueous Solubility | The ability of the compound to dissolve in water. | Crucial for absorption and formulation. |
| Intestinal Absorption | The extent to which the compound is absorbed from the gastrointestinal tract. | A key factor for oral bioavailability. |
| Blood-Brain Barrier Permeability | The ability of the compound to cross the blood-brain barrier. | Important for drugs targeting the central nervous system. |
| Cytochrome P450 Inhibition | The potential of the compound to inhibit key metabolic enzymes. | Can lead to drug-drug interactions. |
| hERG Inhibition | The potential of the compound to block the hERG potassium channel. | A major concern for cardiotoxicity. |
These in silico predictions, often based on rules such as Lipinski's Rule of Five, help in prioritizing compounds for further experimental testing and in identifying potential issues that may need to be addressed through chemical modification.
Advanced Analytical Methodologies for Compound Characterization in Research
Spectroscopic Techniques for Structural Confirmation (e.g., NMR, FT-IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique that provides insight into the carbon-hydrogen framework of a molecule. For 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride, both ¹H and ¹³C NMR spectroscopy would be employed for complete structural assignment.
The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the saturated azepine ring. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the arrangement of protons in the molecule. For instance, the aromatic protons on the pyridine ring would appear in the downfield region, while the aliphatic protons of the tetrahydroazepine moiety would be found in the upfield region of the spectrum. In related tetrahydropyrido[3,4-d]pyrimidine structures, signals for methylene (B1212753) (CH₂) and methyl (CH₃) groups have been observed between 1.50–5.00 ppm, with naphthalene (B1677914) ring signals appearing between 7.0–8.5 ppm.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would give a distinct signal, and the chemical shifts would be indicative of their chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom).
Fourier-Transform Infrared (FT-IR) Spectroscopy is utilized to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands. For example, N-H stretching vibrations would be observed, and the presence of the hydrochloride salt would likely influence the position and broadness of these bands. C-H stretching vibrations for both aromatic and aliphatic C-H bonds would also be present, as well as C=C and C=N stretching vibrations from the pyridine ring. In the synthesis of related 1,4-diazepine derivatives, IR spectroscopy has been used to identify key functional groups such as N-H (around 3168-3305 cm⁻¹), C=O (around 1666-1681 cm⁻¹), and azide (B81097) (around 2081-2104 cm⁻¹) stretches.
Mass Spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound, HRMS would be used to confirm the expected molecular weight of the protonated molecule [M+H]⁺, which would corroborate the proposed structure. This technique is routinely used to characterize novel heterocyclic compounds.
| Technique | Expected Observations | Information Gained |
|---|---|---|
| ¹H NMR | Signals in aromatic and aliphatic regions with specific chemical shifts, multiplicities, and integrations. | Proton environment and connectivity. |
| ¹³C NMR | Distinct signals for each unique carbon atom. | Carbon skeleton of the molecule. |
| FT-IR | Characteristic absorption bands for N-H, C-H (aromatic and aliphatic), C=C, and C=N bonds. | Presence of specific functional groups. |
| HRMS | Accurate mass measurement of the molecular ion. | Confirmation of molecular weight and elemental composition. |
Single-Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration
To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.
While a specific crystal structure for this compound is not publicly available in the searched literature, this technique would be crucial for confirming the connectivity of the fused ring system and determining the conformation of the seven-membered azepine ring. The data obtained would also reveal details of the crystal packing, including any intermolecular interactions such as hydrogen bonding involving the hydrochloride counter-ion.
| Parameter | Description |
|---|---|
| Molecular Structure | Unambiguous confirmation of the atomic connectivity. |
| Conformation | The three-dimensional shape of the molecule in the solid state. |
| Bond Lengths and Angles | Precise measurements of the distances and angles between atoms. |
| Crystal Packing | Arrangement of molecules in the crystal lattice. |
| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, and other interactions. |
| Absolute Configuration | Determination of the stereochemistry for chiral molecules. |
Chromatographic Methods for Purity Assessment and Quantitative Analysis in Research Samples
Chromatographic techniques are essential for determining the purity of a research sample and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose due to its high resolution and sensitivity.
For the purity assessment of this compound, a suitable HPLC method would be developed. This involves selecting an appropriate stationary phase (e.g., a C18 column), a mobile phase (a mixture of solvents such as acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid), and a detector (typically a UV detector set to a wavelength where the compound absorbs). The sample would be injected into the HPLC system, and the resulting chromatogram would show a major peak for the target compound and potentially minor peaks for any impurities. The purity is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks.
For quantitative analysis, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations. The peak area of the target compound in an unknown sample can then be compared to the calibration curve to determine its concentration. This is crucial for ensuring accurate concentrations in biological assays and other experiments.
Other chromatographic techniques like Thin-Layer Chromatography (TLC) can be used for rapid qualitative analysis and for monitoring the progress of chemical reactions during the synthesis of the compound.
| Parameter | Example | Purpose |
|---|---|---|
| Stationary Phase | Reversed-phase C18 column | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid | Elution of the compound and impurities from the column. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at 254 nm | Monitors the elution of UV-active compounds. |
| Injection Volume | 10 µL | The amount of sample introduced into the system. |
Surface Analysis Techniques for Molecular Interactions (e.g., Hirshfeld Surface Analysis, Fingerprint Plots)
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal lattice, based on data obtained from single-crystal X-ray diffraction. This analysis generates a three-dimensional surface around a molecule, colored according to the nature and strength of its close contacts with neighboring molecules.
The Hirshfeld surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. This provides a visual representation of hydrogen bonds and other close interactions.
Complementary to the 3D surface are 2D "fingerprint plots," which are histograms of the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. These plots provide a quantitative summary of the different types of intermolecular contacts. For instance, in a study of a related tricyclic quinazoline (B50416) derivative, Hirshfeld surface analysis revealed that H···H (49.4%) and H···O/O···H (21.5%) interactions were the most significant contributors to the crystal packing.
For this compound, Hirshfeld surface analysis would be invaluable for understanding the role of the hydrochloride ion in the crystal packing and for identifying the key hydrogen bonding and other non-covalent interactions that stabilize the solid-state structure. This information is particularly useful in the study of polymorphism and in understanding the physicochemical properties of the solid form.
| Analysis Tool | Information Provided |
|---|---|
| Hirshfeld Surface (mapped with dnorm) | Visual identification of close intermolecular contacts and their relative strengths. |
| Fingerprint Plots | Quantitative breakdown of the types of intermolecular interactions (e.g., H···H, C···H, N···H). |
Future Research Directions and Translational Perspectives
Exploration of Undiscovered Biological Targets for the Pyrido[4,3-c]azepine Scaffold
While its role as a CCR2 antagonist is established, the inherent structural features of the pyrido[4,3-c]azepine scaffold suggest it may interact with a wider range of biological targets. nih.gov The fusion of a pyridine (B92270) ring with a seven-membered azepine ring creates a unique three-dimensional structure that can be explored for novel bioactivities. Future research should focus on systematically screening this scaffold against diverse target classes.
Potential areas for exploration include:
Kinases: Fused pyridopyrimidine structures, which share similarities with the pyrido[4,3-c]azepine core, are known to exhibit kinase inhibitory activity. nih.govmdpi.com Screening a library of pyrido[4,3-c]azepine derivatives against a panel of kinases could identify novel inhibitors for cancer or inflammatory diseases.
G-Protein Coupled Receptors (GPCRs): Beyond CCR2, the scaffold could be adapted to target other GPCRs involved in various physiological processes. Its bicyclic nature provides a rigid framework that can be functionalized to achieve selectivity for other serotonin (B10506) or dopamine (B1211576) receptors, which have been implicated in neuropsychiatric conditions. smolecule.com
Ion Channels: The scaffold's ability to present substituents in specific spatial orientations may allow it to modulate the function of various ion channels.
Neurotropic Activity: Related fused heterocyclic systems, such as pyrano[3,4-c]pyridines, have demonstrated anticonvulsant, anxiolytic, and antidepressant properties. nih.gov This suggests that the pyrido[4,3-c]azepine core could be a valuable starting point for developing new agents targeting the central nervous system.
A summary of potential target classes for the pyrido[4,3-c]azepine scaffold is presented below.
| Target Class | Rationale for Exploration | Potential Therapeutic Areas |
| Kinases | Structural similarities to known kinase inhibitors like pyridopyrimidines. nih.govmdpi.com | Oncology, Inflammatory Diseases |
| GPCRs (other than CCR2) | Versatile scaffold for targeting receptors like serotonin and dopamine. smolecule.com | Neuropsychiatric Disorders, Pain |
| Ion Channels | Unique 3D structure for potential modulation of channel gating. | Neurological Disorders, Cardiovascular Diseases |
| Enzymes (e.g., Secretases) | Azepine-containing structures have shown activity as γ-secretase modulators. nih.gov | Alzheimer's Disease |
Design and Synthesis of Advanced Pyrido[4,3-c]azepine Analogs with Enhanced Specificity
The development of novel and efficient synthetic methodologies is crucial for expanding the chemical space around the pyrido[4,3-c]azepine core. Strategies like scaffold hopping have already proven successful in identifying this chemotype as a CCR2 antagonist. nih.gov Future synthetic efforts should aim to create analogs with improved potency, selectivity, and pharmacokinetic properties.
Key approaches include:
Structure-Activity Relationship (SAR) Studies: Systematic modifications at various positions of the bicyclic system will be essential to delineate the structural requirements for activity at specific targets. nih.gov This includes altering ring size, substitution patterns, and introducing diverse functional groups. nih.gov
Asymmetric Synthesis: Developing stereoselective synthetic routes will allow for the investigation of individual enantiomers, which may exhibit different pharmacological profiles.
Combinatorial Chemistry: The use of combinatorial approaches, guided by initial SAR findings, can rapidly generate large libraries of derivatives for high-throughput screening.
Ring-Closing Metathesis: This powerful synthetic tool has been used to efficiently construct related pyrimido[4,5-c]azepine systems and could be adapted for the synthesis of novel pyrido[4,3-c]azepine analogs. nih.gov
The table below outlines synthetic strategies for generating advanced analogs.
| Synthetic Strategy | Objective | Reference Example |
| Scaffold Hopping | To identify novel chemotypes with desired biological activity. | Discovery of the pyrido[4,3-c]azepin-5-one scaffold as a CCR2 antagonist. nih.gov |
| Systematic SAR | To optimize potency and selectivity by modifying substituents. | Introduction of arylamino and alkylheterocycle groups to the core structure. nih.gov |
| Ring-Closing Metathesis | Efficient construction of the seven-membered azepine ring. | Synthesis of pyrimido[4,5-c]azepine-based γ-secretase modulators. nih.gov |
| Microwave-Assisted Synthesis | To accelerate reaction times and improve yields. | Preparation of related pyridothiazepine derivatives. researchgate.netmdpi.com |
Integration of Artificial Intelligence and Machine Learning in Pyrido[4,3-c]azepine Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. astrazeneca.comnih.govnih.gov These computational tools can be powerfully applied to the study of the pyrido[4,3-c]azepine scaffold.
Specific applications include:
Predictive Modeling: ML algorithms, such as graph neural networks, can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel pyrido[4,3-c]azepine derivatives before their synthesis. astrazeneca.comnih.gov This allows researchers to prioritize the most promising candidates, saving time and resources.
De Novo Drug Design: Generative AI models can design entirely new pyrido[4,3-c]azepine analogs with desired properties by learning from the vast chemical space. nih.gov These models can suggest novel structures that human chemists might not have considered.
Reaction Prediction and Synthesis Planning: AI can assist in designing efficient synthetic routes to target molecules, predicting reaction outcomes, and suggesting optimal reaction conditions. researchgate.net This can overcome synthetic challenges and facilitate the creation of complex analogs.
Target Identification: By analyzing large biological datasets, AI can help identify new potential targets for the pyrido[4,3-c]azepine scaffold by finding correlations between the compound's features and specific disease pathways. nih.gov
Applications of the Pyrido[4,3-c]azepine Core in Chemical Biology Tools and Probes
Beyond direct therapeutic applications, the pyrido[4,3-c]azepine scaffold can be developed into valuable chemical biology tools to investigate biological processes. Its defined structure and synthetic tractability make it an excellent starting point for creating chemical probes.
Potential applications include:
Fluorescent Probes: By conjugating a fluorophore to a pyrido[4,3-c]azepine derivative with high affinity for a specific target, researchers can visualize the localization and dynamics of that target within living cells.
Affinity-Based Probes: Immobilizing a pyrido[4,3-c]azepine ligand on a solid support can be used for affinity chromatography to isolate and identify its binding partners from complex biological samples.
Photoaffinity Labels: Incorporating a photoreactive group into the scaffold would allow for the covalent labeling of its biological target upon UV irradiation, enabling precise target identification and validation.
Collaborative Research Opportunities and Interdisciplinary Approaches
Maximizing the potential of the 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine scaffold will require a multidisciplinary approach, fostering collaborations between researchers from various fields.
Key areas for collaboration include:
Medicinal and Synthetic Chemistry: Chemists are needed to design and synthesize novel analogs and chemical probes. nih.govmdpi.com
Computational Chemistry and Data Science: Experts in AI and ML can develop predictive models and guide the design of new compounds. astrazeneca.comnih.gov
Pharmacology and Biology: Biologists are essential for screening compounds, elucidating mechanisms of action, and validating new biological targets.
Structural Biology: X-ray crystallography and cryo-electron microscopy can provide detailed insights into how pyrido[4,3-c]azepine derivatives bind to their targets, guiding further optimization.
By bringing together diverse expertise, the scientific community can accelerate the translation of research on the pyrido[4,3-c]azepine scaffold from the laboratory to potential clinical applications.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for characterizing the purity and structural integrity of 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV-Vis detection, as described for structurally related azepine derivatives . Couple this with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the absence of impurities like unreacted intermediates or degradation products. Mass spectrometry (MS) can validate molecular weight and fragmentation patterns. For hydrochloride salts, ion chromatography is recommended to quantify counterion stoichiometry .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Methodological Answer : Employ design of experiments (DoE) with fractional factorial designs to identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For azepine ring formation, monitor cyclization kinetics using in-situ FTIR or Raman spectroscopy to detect intermediates. Purification via recrystallization in ethanol/water mixtures (common for hydrochloride salts) can reduce residual solvents and unreacted precursors .
Q. What stability studies are required to ensure the compound’s integrity under storage conditions?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation pathways (e.g., hydrolysis, oxidation). Use mass balance approaches to correlate impurity profiles with storage time. For hygroscopic hydrochloride salts, include dynamic vapor sorption (DVS) studies to assess moisture uptake .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in novel reaction environments?
- Methodological Answer : Apply density functional theory (DFT) to model the azepine ring’s electronic structure and predict regioselectivity in electrophilic substitutions. Molecular dynamics (MD) simulations can assess solvent interactions, particularly for hydrochloride salts in polar solvents. Tools like COMSOL Multiphysics integrated with AI-driven algorithms enable virtual screening of reaction conditions .
Q. How can researchers resolve contradictory data in solubility and bioavailability studies of this compound?
- Methodological Answer : Use a tiered approach:
- Experimental : Measure solubility in biorelevant media (FaSSIF/FeSSIF) and compare with computational predictions (e.g., COSMO-RS).
- Analytical : Employ solid-state NMR or X-ray diffraction (XRD) to detect polymorphic variations that affect dissolution rates.
- Statistical : Apply multivariate analysis to identify confounding variables (e.g., pH, ionic strength) that may explain discrepancies .
Q. What advanced reactor designs enhance scalability for this compound’s synthesis?
- Methodological Answer : Implement continuous-flow reactors with inline PAT (process analytical technology) for real-time monitoring of cyclization steps. For hydrochloride salt formation, use mixed-suspension mixed-product removal (MSMPR) crystallizers to control particle size distribution. Membrane-based separation systems (e.g., nanofiltration) can isolate the compound from reaction byproducts .
Q. How do steric and electronic effects of the azepine ring influence its pharmacological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies using analogs with substituents at the 4- and 7-positions of the azepine ring. Pair this with molecular docking simulations to assess binding affinity to target receptors (e.g., GPCRs). Validate findings using in vitro assays (e.g., radioligand binding) under controlled pH conditions to account for protonation states of the hydrochloride salt .
Key Research Challenges and Solutions
- Challenge : Low yield in cyclization steps due to steric hindrance.
- Solution : Use bulky base catalysts (e.g., DBU) to promote ring closure via transition-state stabilization .
- Challenge : Hydrolysis of the azepine ring under acidic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
